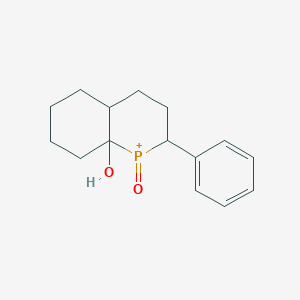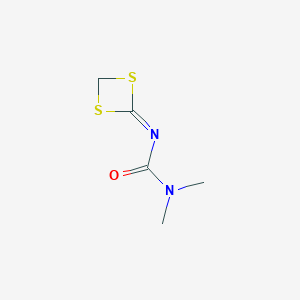
N'-1,3-Dithietan-2-ylidene-N,N-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea is a chemical compound known for its unique structure and properties It features a dithietane ring, which is a four-membered ring containing two sulfur atoms, and a dimethylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea typically involves the reaction of 1,3-dithietane-2-thione with N,N-dimethylurea under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
While specific industrial production methods for N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The dithietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the dithietane ring, forming simpler sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction may produce thiols or simpler sulfur compounds.
科学的研究の応用
N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
作用機序
The mechanism of action of N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea involves its interaction with various molecular targets. The dithietane ring can undergo ring-opening reactions, which can interact with nucleophiles or electrophiles in biological systems. This interaction can modulate enzyme activity or other cellular processes, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
N’-1,3-Dithietan-2-ylidene-N,N-dimethylthiourea: Similar in structure but contains a thiourea moiety instead of urea.
2-(1,3-Dithiol-2-ylidene)malonitrile: Features a dithiolane ring and is used in organic electronics.
1,3-Dithianes: Commonly used as protecting groups in organic synthesis.
Uniqueness
N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea is unique due to its combination of a dithietane ring and a dimethylurea moiety. This structure imparts distinct chemical reactivity and stability, making it suitable for various applications in research and industry .
特性
CAS番号 |
59754-12-0 |
|---|---|
分子式 |
C5H8N2OS2 |
分子量 |
176.3 g/mol |
IUPAC名 |
3-(1,3-dithietan-2-ylidene)-1,1-dimethylurea |
InChI |
InChI=1S/C5H8N2OS2/c1-7(2)4(8)6-5-9-3-10-5/h3H2,1-2H3 |
InChIキー |
JMDBDMIUCSPYEG-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)N=C1SCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


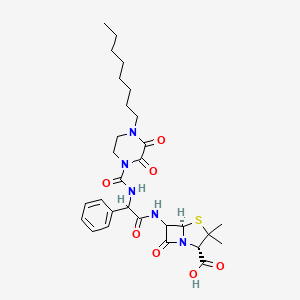
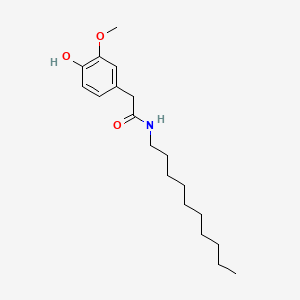
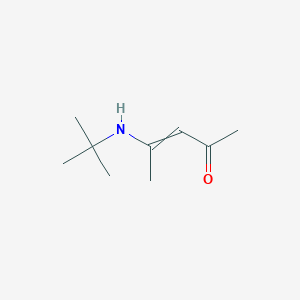

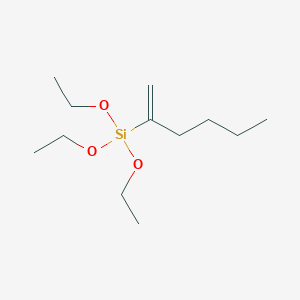
![3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14615251.png)
![1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14615257.png)
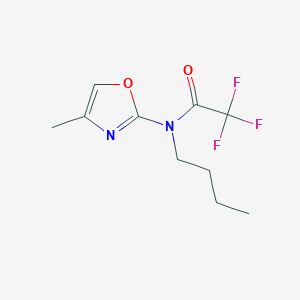
![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
